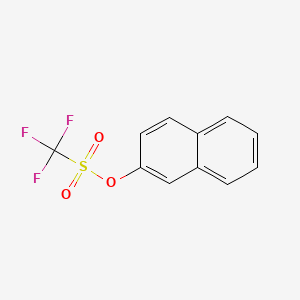

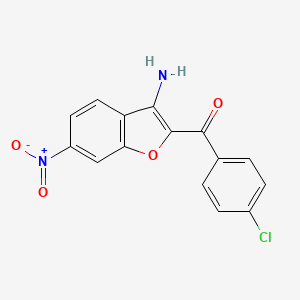

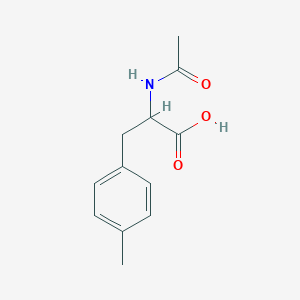

![molecular formula C14H10Cl2O3 B1335356 5-Chloro-2-[(2-chlorobenzyl)oxy]benzoic acid CAS No. 62176-32-3](/img/structure/B1335356.png)

5-Chloro-2-[(2-chlorobenzyl)oxy]benzoic acid

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Synthesis Analysis

The synthesis of various benzoic acid derivatives has been explored in the literature. For instance, a key intermediate for the synthesis of SGLT2 inhibitors, 5-Bromo-2-chloro-4-(methoxycarbonyl)benzoic acid, was effectively prepared from dimethyl terephthalate through a six-step process including nitration, hydrolysis, hydrogenation, esterification, bromination, and diazotization . Another study reported the development of an effective method for synthesizing 2-(5-Oxo-4,5-dihydro-1,2,4-oxadiazol-3-yl)benzoic acid through thermal heterocyclization of 3-(hydroxyimino)isoindolin-1-one . These methods demonstrate the versatility of synthetic approaches in creating benzoic acid derivatives with potential therapeutic applications.

Molecular Structure Analysis

The molecular structures of benzoic acid derivatives have been characterized using various spectroscopic techniques and X-ray diffraction. For example, the structure of 2-Amino-5-chloropyridine–benzoic acid was elucidated, revealing that the carboxyl group is twisted away from the attached ring, and the molecules are linked into chains via hydrogen bonds . Similarly, the structures of 2-hydroxy-5-[(E)-(4-nitrophenyl)diazenyl]benzoic acid and related salts were determined, showing different conformations and hydrogen bonding patterns in the crystal lattice .

Chemical Reactions Analysis

The reactivity of benzoic acid derivatives can be complex, involving various chemical reactions. Azo-benzoic acids, for instance, exhibit acid-base dissociation and azo-hydrazone tautomerism in solution, with the extent of these equilibria being dependent on solvent composition and pH . The synthesis of 2-oxo-3-benzothiazolineacetyl chloride derivatives also involves reactions with thionyl chloride, followed by further reactions with hydrazines, amines, alcohols, and mercaptans to yield a range of products .

Physical and Chemical Properties Analysis

The physical and chemical properties of benzoic acid derivatives are influenced by their molecular structure. The crystal and molecular structures of 2-chloro-3-nitro-5-(trifluoromethyl)benzoic acid, a precursor for antitubercular benzothiazinones, provide insight into the properties that make these compounds suitable for drug development . The intermolecular interactions, such as hydrogen bonding, play a significant role in stabilizing the crystal structures of these compounds, as seen in the case of 4-(4-Propoxybenzoyloxy)benzoic acid .

Aplicaciones Científicas De Investigación

Industrial Process Scale-Up

5-Chloro-2-[(2-chlorobenzyl)oxy]benzoic acid is a key intermediate in the manufacturing of therapeutic Sodium-glucose cotransporter-2 (SGLT2) inhibitors, which are used in diabetes therapy. A novel industrial process has been developed for its synthesis, demonstrating scalability, high yield, and cost-effectiveness (Zhang et al., 2022).

Analgesic and Antiplatelet Activity

Research has been conducted on a related compound, 2-((3-(chloromethyl)benzoyl)oxy)benzoic acid, to evaluate its potential as an analgesic and antiplatelet agent. This compound showed significant analgesic activity and inhibited platelet aggregation, indicating its potential as a superior alternative to acetylsalicylic acid (Caroline et al., 2019).

Plant Growth Regulation

Studies on chloro- and methyl-substituted benzoic acids, including compounds similar to 5-Chloro-2-[(2-chlorobenzyl)oxy]benzoic acid, have shown their impact on plant growth regulation. These compounds exhibit varying degrees of growth-promoting activity based on the position and nature of their substituents (Pybus et al., 1959).

Antibacterial and Antifungal Properties

Research indicates that derivatives of chlorobenzoic acids, similar to 5-Chloro-2-[(2-chlorobenzyl)oxy]benzoic acid, have potential antibacterial and antifungal properties. These compounds have shown effectiveness against a range of bacterial and fungal pathogens, making them candidates for antimicrobial therapies (Limban et al., 2008).

Photodecomposition Studies

Studies on chlorobenzoic acids have explored their photodecomposition, which is important in understanding their environmental impact and degradation pathways. These acids, upon exposure to ultraviolet light, can decompose to form hydroxybenzoic acids and benzoic acid (Crosby & Leitis, 1969).

Propiedades

IUPAC Name |

5-chloro-2-[(2-chlorophenyl)methoxy]benzoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H10Cl2O3/c15-10-5-6-13(11(7-10)14(17)18)19-8-9-3-1-2-4-12(9)16/h1-7H,8H2,(H,17,18) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IDNZPYQKMSEJAY-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)COC2=C(C=C(C=C2)Cl)C(=O)O)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H10Cl2O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90404715 |

Source

|

| Record name | 5-chloro-2-[(2-chlorobenzyl)oxy]benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90404715 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

297.1 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-Chloro-2-[(2-chlorobenzyl)oxy]benzoic acid | |

CAS RN |

62176-32-3 |

Source

|

| Record name | 5-chloro-2-[(2-chlorobenzyl)oxy]benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90404715 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

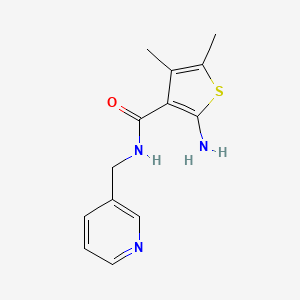

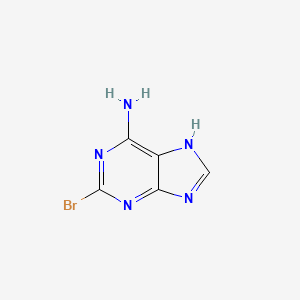

![5-[1-(2,4-dichlorophenoxy)ethyl]-4-methyl-4H-1,2,4-triazole-3-thiol](/img/structure/B1335289.png)

![2-Propenoic acid, 3-[2-(phenylmethoxy)phenyl]-](/img/structure/B1335317.png)